molecular formula C21H18N6O4 B2619917 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide CAS No. 900008-95-9

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2619917
CAS No.: 900008-95-9
M. Wt: 418.413
InChI Key: GMJUHRDXTWHRHB-UHFFFAOYSA-N
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Description

The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide is a pyrazolo-pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the pyrazole ring and a 4-methyl-3-nitrobenzamide group at the pyrimidinone core. Key structural motifs, such as the nitro group and dimethylphenyl substituents, are known to influence electronic properties and bioactivity in related compounds .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-5-7-16(8-14(12)3)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)15-6-4-13(2)18(9-15)27(30)31/h4-11H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUHRDXTWHRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the pyrazolo[3,4-d]pyrimidine core could yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, potentially inhibiting their activity. The nitrobenzamide moiety may also play a role in its biological activity by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Activity

Compounds with the 3,4-dimethylphenyl group and pyrimidinone cores have demonstrated varied antimicrobial efficacy. For example:

  • Compound XI (from ): A thiazolidinone derivative exhibited higher antimicrobial activity against gram-positive and gram-negative bacteria compared to other analogs. Its activity was attributed to the thiazolidinone ring and halogenated substituents, which enhance membrane penetration .
  • Schiff Base (IXa) and β-Lactam (XII) from the same study showed weak or moderate activity, highlighting the critical role of substituents in bioactivity .

Antiviral Activity

Pyrimidine and pyrazolo-pyrimidine derivatives are widely explored for antiviral properties:

  • Molecule 186 (): A 5-alkyl-2-thio-pyrimidinone analog displayed potent anti-HIV activity (EC~50~ = 40–90 µM), outperforming nevirapine. The 2,6-difluorophenylmethyl substituent was critical for binding to reverse transcriptase .
  • Molecule 187 : A sulfonamide-linked pyrimidine derivative showed efficacy against HIV-1 and HIV-2 in MT-4 cells, emphasizing the importance of sulfonamide moieties in viral inhibition .

Physicochemical and Functional Group Analysis

Compound Key Substituents Bioactivity Key Data Reference
Target Compound 3,4-dimethylphenyl, 3-nitrobenzamide Not reported N/A N/A
Compound XI (Thiazolidinone) Halogenated phthalazinone Antimicrobial Highest activity in class
Molecule 186 2,6-difluorophenylmethyl Anti-HIV EC~50~ = 40–90 µM
Example 53 Fluoro-chromen Undisclosed (structural analog) MP = 175–178°C, Mass = 589.1

Discussion

However, comparisons with structural analogs suggest:

  • Synthetic Challenges : Analogous compounds in and required palladium-catalyzed cross-coupling or reductive lactamization, suggesting similar synthetic routes for the target compound .
  • Limitations : Absence of direct pharmacological data necessitates further in vitro testing to validate hypotheses derived from structural analogs.

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20_{20}H16_{16}N6_6O4_4
  • Molecular Weight : 404.4 g/mol
  • Structural Characteristics : The compound features a fused bicyclic pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated significant activity against various cancer cell lines:

  • In vitro Studies : Research indicates that compounds similar to this compound have shown potent anti-proliferative effects against lung (A549) and colon (HCT-116) cancer cell lines. For instance, one derivative exhibited an IC50_{50} value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .

The mechanism by which this compound exerts its anticancer effects involves:

  • EGFR Inhibition : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, crucial for the proliferation of certain cancer cells.
  • Induction of Apoptosis : Flow cytometric analyses have shown that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .

Additional Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory effects, which are beneficial in treating various inflammatory diseases.
  • Neuroprotective Properties : Certain studies suggest potential neuroprotective effects, making it relevant in neurodegenerative disease research .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of compounds within this class:

StudyFindings
Zolfaghari et al. (2022)Identified potent anti-proliferative activities in several pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT-116 cell lines.
PMC8401439 (2021)Discussed the broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer and anti-inflammatory properties.
PMC9466626 (2022)Highlighted the synthesis and evaluation of new derivatives targeting EGFR with significant inhibitory effects.

Q & A

Q. What are the optimal synthetic routes for N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of pyrazole precursors and coupling with nitrobenzamide derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
  • Catalysts : Triethylamine or pyridine facilitates condensation reactions .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
    Optimization Strategy : Use HPLC to monitor intermediate purity, and employ gradient recrystallization (e.g., isopropyl alcohol) for final product purification .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons (δ 7.2–8.5 ppm) and pyrazolo[3,4-d]pyrimidine core signals (δ 150–160 ppm for carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~470–500) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the nitrobenzamide substituent .

Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?

Methodological Answer:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics ATP-binding sites in kinases (e.g., EGFR, VEGFR) .
  • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify inhibition potency (IC50_{50}) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like PI3K or mTOR .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro vs. trifluoromethyl groups) affect biological activity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the nitro group with electron-withdrawing groups (e.g., -CF3_3) to enhance membrane permeability and target affinity. Compare IC50_{50} values in kinase panels .
  • Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Analytical Consistency : Ensure compound purity (>95% by HPLC) and stability (e.g., avoid photodegradation by storing in amber vials) .
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) derivatives) .

Q. What strategies improve metabolic stability and pharmacokinetics for in vivo studies?

Methodological Answer:

  • In Vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition .
  • Prodrug Design : Modify the nitro group to a prodrug moiety (e.g., ester) for sustained release .
  • Formulation Optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability .

Q. How can synergistic effects with existing therapies (e.g., chemotherapy) be evaluated?

Methodological Answer:

  • Combination Index (CI) : Perform dose-matrix assays (e.g., Chou-Talalay method) with cisplatin or paclitaxel .
  • Transcriptomic Analysis : RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes like BAX/BCL-2) .

Q. What analytical techniques are critical for identifying degradation products or reaction by-products?

Methodological Answer:

  • LC-MS/MS : Detects trace impurities (e.g., oxidation by-products) with MRM transitions .
  • NMR Relaxation Experiments : 19F^{19}\text{F} NMR tracks trifluoromethyl group stability under stress conditions .

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